N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine is a complex organic compound that features a benzodioxole moiety and a methoxyphenyl group
Properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-6-4-3-5-14(15)7-8-19-11-13-9-16(21-2)18-17(10-13)22-12-23-18/h3-6,9-10,19H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJVSYNEJIJDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC3=C(C(=C2)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine typically involves multiple steps, starting with the preparation of the benzodioxole and methoxyphenyl intermediates. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the final compound.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups and benzodioxole moiety make it particularly interesting for applications requiring specific electronic or steric characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
